
(r)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is a phenolic compound characterized by the presence of a hydroxyethyl group and two methoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with an appropriate hydroxyethylating agent under controlled conditions. One common method involves the use of ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The phenolic hydroxyl group can be reduced to form an ether.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(1-oxoethyl)-2,6-dimethoxyphenol.
Reduction: Formation of 4-(1-ethoxyethyl)-2,6-dimethoxyphenol.
Substitution: Formation of various substituted phenolic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the phenolic hydroxyl group can act as a proton donor or acceptor. These interactions can influence cellular pathways and enzyme activities, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Hydroxyethyl)-2,6-dimethoxyphenol: Lacks the ®-configuration, which may affect its biological activity.
4-(1-Hydroxyethyl)-2,6-dimethylphenol: Similar structure but with methyl groups instead of methoxy groups.
4-(1-Hydroxyethyl)-2,6-dihydroxyphenol: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is unique due to its specific stereochemistry and the presence of both hydroxyethyl and methoxy groups. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H14O4 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
4-[(1R)-1-hydroxyethyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C10H14O4/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-6,11-12H,1-3H3/t6-/m1/s1 |
InChI-Schlüssel |
DDDDTTULEBRRJZ-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=C(C(=C1)OC)O)OC)O |
Kanonische SMILES |
CC(C1=CC(=C(C(=C1)OC)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


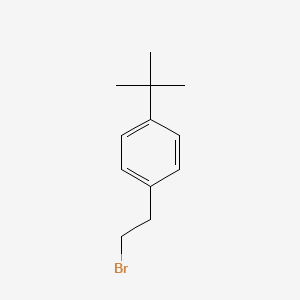
![1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13599479.png)
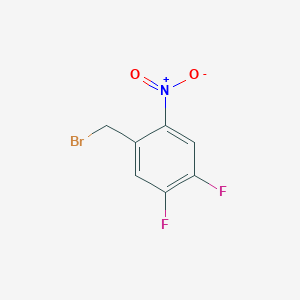
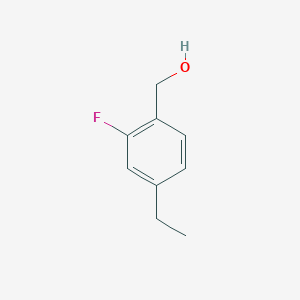

![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599518.png)
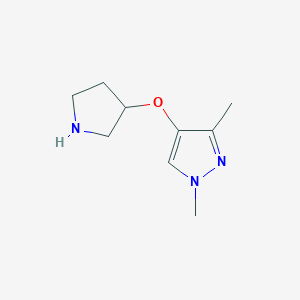
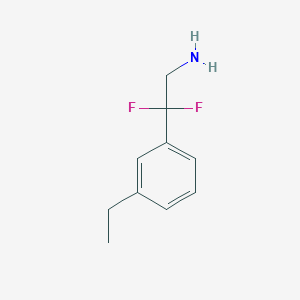
![2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B13599546.png)
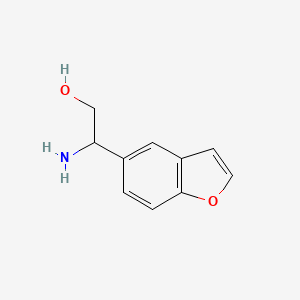

amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
